![molecular formula C14H20N2O3 B13238145 {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13238145.png)
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol is a complex organic compound with the molecular formula C14H20N2O3 It is characterized by the presence of an amino group, a nitrophenyl group, and a cyclopentylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a benzene ring to form 2-nitrobenzene.
Amination: Reduction of the nitro group to an amino group, resulting in 2-aminobenzene.
Alkylation: Reaction of 2-aminobenzene with cyclopentylmethanol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration and Reduction: Using large reactors for the nitration and reduction steps.
Continuous Flow Alkylation: Employing continuous flow reactors to enhance the efficiency and yield of the alkylation step.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated or alkylated products.
Applications De Recherche Scientifique
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclohexyl}methanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopropyl}methanol: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness
{1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its cyclopentylmethanol moiety provides a unique steric environment that can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
[1-[2-amino-1-(2-nitrophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20N2O3/c15-9-12(14(10-17)7-3-4-8-14)11-5-1-2-6-13(11)16(18)19/h1-2,5-6,12,17H,3-4,7-10,15H2 |
Clé InChI |
WYRYAZWMQGJIGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CO)C(CN)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
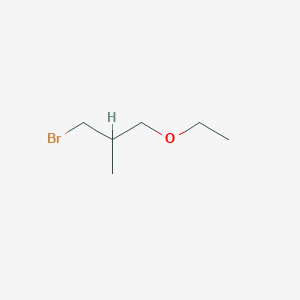
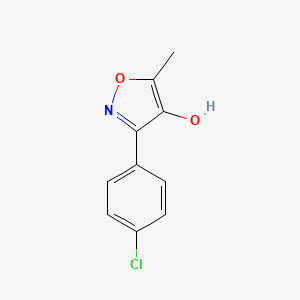
![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
![[(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)
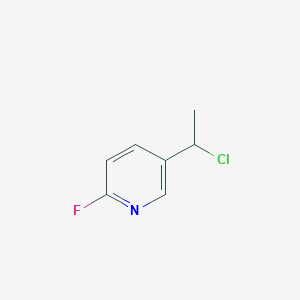
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
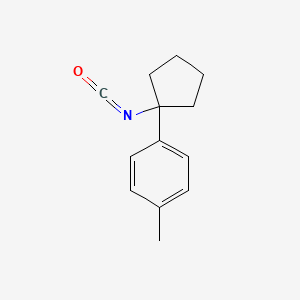
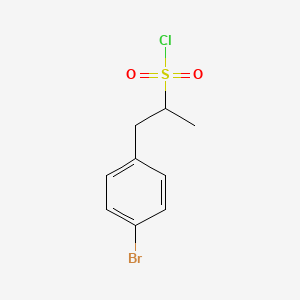
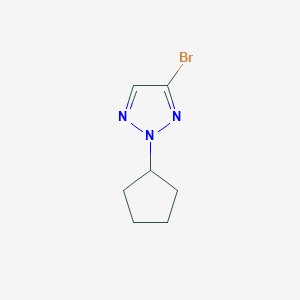

![1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one](/img/structure/B13238137.png)
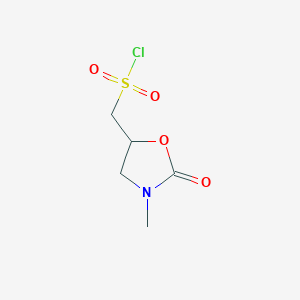
![3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)
